molecular formula C11H15BrClNO B13252088 [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13252088
M. Wt: 292.60 g/mol
InChI Key: YLSCYRXWVCASNN-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methoxypropan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or acid, while substitution of the halogens could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3-Bromo-4-chlorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxypropan-2-ylamine group, can form specific interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-4-chlorophenyl)methyl]amine
  • (3-Bromo-4-chlorophenyl)methylamine
  • (3-Bromo-4-chlorophenyl)methylamine

Uniqueness

(3-Bromo-4-chlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxypropan-2-ylamine group. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds .

Biological Activity

(3-Bromo-4-chlorophenyl)methylamine is an organic compound characterized by a brominated and chlorinated phenyl group linked to a methoxypropan-2-yl amine moiety. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The presence of halogen substituents can influence the compound's binding affinity to various biological targets, including enzymes and receptors.

  • Molecular Formula : C11H14BrClN
  • Molecular Weight : Approximately 303.64 g/mol

The halogen atoms (bromine and chlorine) in the structure may enhance the compound's reactivity and biological interactions. Studies have indicated that such substitutions can modulate enzyme activity and receptor binding, leading to diverse pharmacological effects.

Biological Activity Overview

Research has explored the biological activities of (3-Bromo-4-chlorophenyl)methylamine, focusing on its potential therapeutic applications. The compound has been investigated for its antimicrobial and anticancer properties, with studies highlighting its interaction with various biological pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have been attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism. For instance, compounds with similar halogenated structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity is primarily linked to the compound's ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of bromine and chlorine atoms may enhance its binding affinity to cancer-related targets, making it a candidate for further development as an anticancer agent.

The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting metabolic pathways critical for cell survival.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in specific cancer cell lines; inhibits tumor growth.
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes in microbial cells.

Case Study: Anticancer Activity

In a recent study, (3-Bromo-4-chlorophenyl)methylamine was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity (IC50 < 10 µM). Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C11H15BrClNO/c1-8(7-15-2)14-6-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

YLSCYRXWVCASNN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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